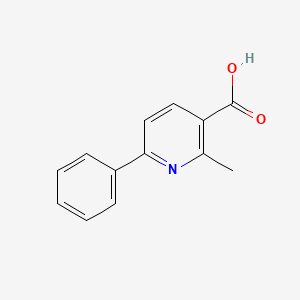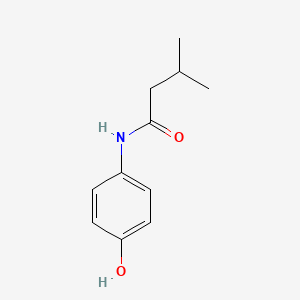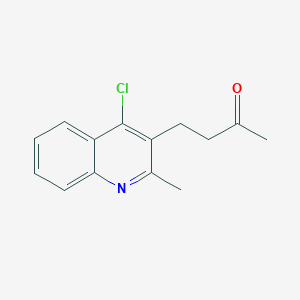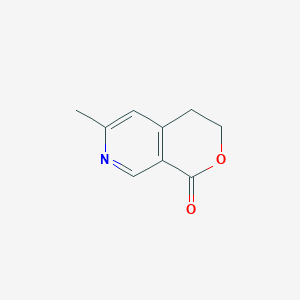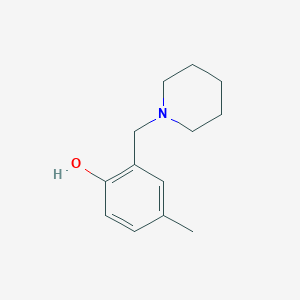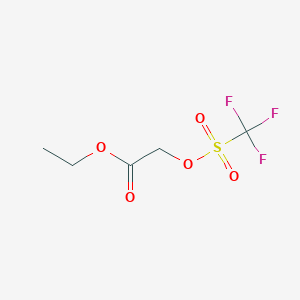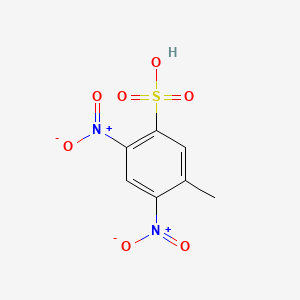
2,4-Dinitrotoluene-5-sulfonic acid
Overview
Description
2,4-Dinitrotoluene-5-sulfonic acid is a nitroaromatic compound that is structurally characterized by the presence of two nitro groups (-NO2) and a sulfonic acid group (-SO3H) attached to a toluene ring. This compound is of significant interest due to its applications in various industrial and scientific fields, particularly in the synthesis of dyes, explosives, and as an intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It’s known that nitroaromatic compounds can undergo various reactions, including reduction and substitution . For instance, the sulfonic acid functionalization of sufficiently electron-deficient benzene sulfonic acids undergoes ipso nucleophilic substitution with various active methylene compounds, leading to new C−C bond formation .
Biochemical Pathways
Nitroaromatic compounds are known to interact with various biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Nitroaromatic compounds are known to cause various toxic effects, including developmental toxicity, reproductive toxicity, and histological alterations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the biodegradation rates of similar compounds have been found to be highly dependent on environmental conditions such as pH and temperature . Moreover, the presence of this compound in the environment can lead to bioaccumulation in aquatic organisms, potentially causing various toxicity symptoms .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzymatic reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins, and can affect localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrotoluene-5-sulfonic acid typically involves the nitration of toluene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the toluene molecule.
Industrial Production Methods
In industrial settings, the production of this compound is often conducted in continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of microreactors has been reported to enhance the efficiency of the nitration and sulfonation processes by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrotoluene-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives such as 2,4-diaminotoluene-5-sulfonic acid.
Substitution: Various substituted nitrotoluene sulfonic acids.
Scientific Research Applications
2,4-Dinitrotoluene-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in studies involving nitroaromatic compound metabolism and toxicity.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of explosives, particularly in the synthesis of trinitrotoluene (TNT) and other energetic materials
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrotoluene: Lacks the sulfonic acid group, making it less soluble in water.
2,6-Dinitrotoluene: Similar structure but with different positions of the nitro groups.
4-Amino-2-nitrotoluene-5-sulfonic acid: A reduction product of 2,4-Dinitrotoluene-5-sulfonic acid.
Uniqueness
This compound is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties such as increased solubility and reactivity. These properties make it particularly useful in applications requiring water-soluble nitroaromatic compounds .
Properties
IUPAC Name |
5-methyl-2,4-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-2-7(17(14,15)16)6(9(12)13)3-5(4)8(10)11/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLXNHZBMUPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966505 | |
| Record name | 5-Methyl-2,4-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52146-86-8 | |
| Record name | 2,4-Dinitrotoluene-5-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052146868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2,4-dinitrobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


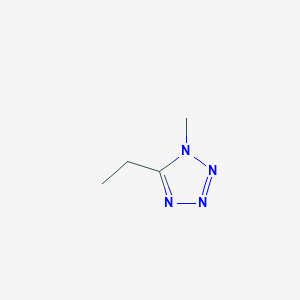

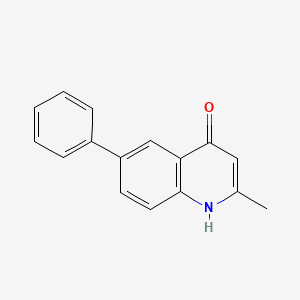
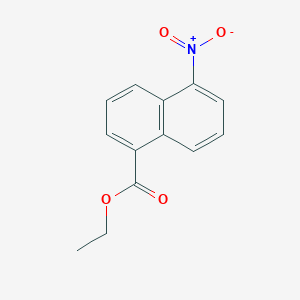
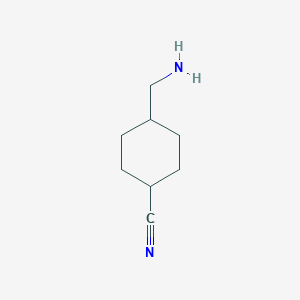
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)
